Podocalyxin has been shown to increase the aggressive phenotype of breast and prostate cancer cells in vitro. The mechanism by which it does so involves its interaction with ezrin, a protein that mediates metastasis. Overexpression of podocalyxin in MCF7 breast cancer and PC3 prostate cancer cell lines led to increased invasive and migratory potential, as well as heightened expression of matrix metalloproteases 1 and 9 (MMP1 and MMP9). These enzymes are known to play a role in the degradation of the extracellular matrix, facilitating cancer invasion and metastasis. Additionally, podocalyxin expression resulted in increased activity of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K), signaling pathways often associated with cancer progression. The formation of a complex between podocalyxin and ezrin was confirmed, which altered ezrin's subcellular localization and increased its phosphorylation. Knockdown of ezrin protein in cells overexpressing podocalyxin abrogated the associated signaling as well as MMP expression and invasiveness, highlighting the critical role of ezrin in podocalyxin-dependent cancer cell behavior1.
The second paper discusses the development of acid-controlled release complexes of podophyllotoxin (POD) and etoposide (VP-16) with acyclic cucurbit[n]urils. These complexes are designed to release the drug in the acidic environment of cancer cells, which is a strategy for targeted cancer therapy. The inclusion complexation behaviors of these compounds were investigated using various analytical techniques, including fluorescence spectroscopy, nuclear magnetic resonance, and X-ray powder diffraction. High-content analysis (HCA) and MTT assays were used to analyze the cells incubated with these complexes and to complete cytotoxicity tests. The findings indicated that these complexes could release the drug substance in the physiological pH environment of cancer cells, maintain good anticancer activity, and exhibit low cytotoxicity. This innovative approach to drug delivery highlights the potential of using responsive systems for the clinical application of podophyllotoxin and etoposide, offering a promising strategy for precision medicine in cancer therapy2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6